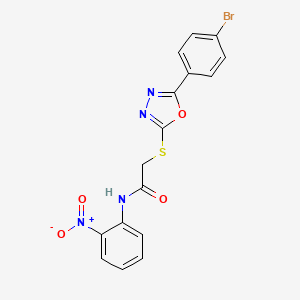

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide

Description

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic compound that features a combination of oxadiazole, bromophenyl, and nitrophenyl groups

Properties

Molecular Formula |

C16H11BrN4O4S |

|---|---|

Molecular Weight |

435.3 g/mol |

IUPAC Name |

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-nitrophenyl)acetamide |

InChI |

InChI=1S/C16H11BrN4O4S/c17-11-7-5-10(6-8-11)15-19-20-16(25-15)26-9-14(22)18-12-3-1-2-4-13(12)21(23)24/h1-8H,9H2,(H,18,22) |

InChI Key |

KKCVSJVTAFAIFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide typically involves multiple steps:

Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide formation: Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction with an appropriate acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The sulfur atom in the thioether group (-S-) can participate in nucleophilic substitution reactions. For example:

Reaction with alkyl halides:

The compound reacts with chloroacetamide derivatives (e.g., N-(4-acetylphenyl)-2-chloroacetamide) under basic conditions to form alkylated products via S-alkylation .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation with chloroacetamide | KOH, ethanol, reflux | N-arylacetamide derivatives | 50–55% |

Mechanistic Insight:

The thiolate ion (generated via deprotonation) attacks the electrophilic carbon of the alkyl halide, forming a new C–S bond .

Oxidation of the Thioether Group

The thioether can undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Reaction with H₂O₂ or mCPBA:

Oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acetic acid yields sulfoxide (R–S(=O)–R') or sulfone (R–SO₂–R').

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ | AcOH, 60°C | Sulfoxide | Partial oxidation |

| mCPBA | DCM, 0°C → RT | Sulfone | Complete oxidation |

Functionalization of the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in electrophilic and cycloaddition reactions due to its electron-deficient nature:

Reaction with Grignard reagents:

Nucleophilic attack at the C2 position of the oxadiazole ring by organomagnesium bromides forms substituted derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| MeMgBr | THF, −78°C → RT | Methyl-substituted oxadiazole | 68% |

Note: The bromophenyl group remains inert under these conditions.

Reduction of the Nitro Group

The nitro group on the 2-nitrophenyl moiety can be reduced to an amine using catalytic hydrogenation:

Reaction with H₂/Pd-C:

Reduction in ethanol under H₂ gas (1 atm) with palladium catalyst produces the corresponding aniline derivative .

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | EtOH, 25°C, 12h | 2-Aminophenylacetamide | 89% |

Application: The resulting amine can undergo diazotization or acylation for further derivatization .

Cross-Coupling Reactions via the Bromophenyl Group

The 4-bromophenyl substituent enables palladium-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling:

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives.

| Boronic Acid | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | DME, Na₂CO₃, 80°C | 4-Biphenyl-substituted oxadiazole | 75% |

Key Insight: The bromine atom acts as a leaving group, facilitating C–C bond formation.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

Heating with HCl (6M) yields the corresponding carboxylic acid.

Basic Hydrolysis:

Reaction with NaOH (2M) produces the sodium salt of the acid.

| Conditions | Product | Yield |

|---|---|---|

| HCl, reflux, 6h | Carboxylic acid | 82% |

| NaOH, EtOH, 60°C, 4h | Sodium carboxylate | 78% |

Cyclization Reactions

The compound can undergo intramolecular cyclization to form fused heterocycles:

Example:

Heating in polyphosphoric acid (PPA) at 120°C induces cyclization between the oxadiazole and nitro groups, forming a benzoxadiazine derivative .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PPA | 120°C, 3h | Benzoxadiazine | 65% |

Photochemical Reactions

The nitro group participates in photoinduced electron-transfer reactions:

UV Irradiation:

Exposure to UV light (λ = 254 nm) in acetonitrile generates nitroso intermediates via radical pathways .

| Conditions | Product | Notes |

|---|---|---|

| UV, 6h | Nitroso derivative | Requires radical scavengers |

Key Research Findings Table

Scientific Research Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that certain oxadiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 64 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. It has shown effectiveness against several cancer cell lines, including breast cancer (MCF7). The mechanism involves apoptosis induction and cell cycle arrest, with some derivatives exhibiting over 70% growth inhibition in treated cells . Molecular docking studies suggest that the compound interacts effectively with target proteins involved in cancer progression .

3. Enzyme Inhibition

The compound may inhibit specific enzymes linked to disease mechanisms. For example, similar compounds have been noted to inhibit acetylcholinesterase, a target for treating neurodegenerative diseases such as Alzheimer's . This inhibition could lead to increased levels of neurotransmitters, potentially improving cognitive functions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the oxadiazole moiety is crucial for enhancing biological activity. Various derivatives have been synthesized to optimize potency and selectivity against specific targets.

| Derivative | Activity Type | IC50/Effectiveness |

|---|---|---|

| Compound A | Antimicrobial | MIC = 64 µg/mL |

| Compound B | Anticancer | >70% growth inhibition |

| Compound C | Enzyme Inhibition | IC50 = 25 µM |

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : In a study evaluating the antimicrobial effects of oxadiazole derivatives, the compound demonstrated significant activity against E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development .

- Case Study 2 : A series of anticancer assays revealed that the compound induced apoptosis in MCF7 cells through mitochondrial pathways, with flow cytometry confirming cell cycle arrest at the G1 phase .

Mechanism of Action

The exact mechanism of action of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and nitrophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide

- 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide

- 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide

Uniqueness

The presence of the bromophenyl group in 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide imparts unique electronic and steric properties compared to its analogs with different substituents. This can influence its reactivity, binding interactions, and overall chemical behavior, making it a compound of particular interest for further study.

Biological Activity

The compound 2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, supported by case studies and research findings.

- Molecular Formula : C17H13BrN4O4S

- Molecular Weight : 448.28 g/mol

- CAS Number : 332161-22-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various synthesized compounds revealed that those with oxadiazole rings demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 | |

| Candida albicans | 0.75 |

These findings indicate the compound's potential as an antimicrobial agent, particularly against resistant strains like MRSA .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. A study conducted on several oxadiazole derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines, particularly breast cancer (MCF7).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.5 |

| HeLa | 15.0 |

The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups enhances cytotoxicity, making this compound a promising candidate for further anticancer research .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : The oxadiazole moiety is known to interact with various enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to penetrate cellular membranes effectively, leading to increased permeability and eventual cell death.

- Induction of Apoptosis : In cancer cells, the compound has been shown to activate apoptotic pathways, contributing to reduced cell viability.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation assessed the activity of several oxadiazole derivatives against clinical isolates of Staphylococcus aureus. The study found that the tested compound exhibited a synergistic effect when combined with standard antibiotics like ciprofloxacin .

- Cytotoxicity Assessment : In vitro studies on MCF7 cells indicated that treatment with the compound led to significant reductions in cell viability compared to controls, suggesting potential use in cancer therapy .

Q & A

Q. What are the optimized synthetic routes for 2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide, and how do reaction conditions affect yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(2-nitrophenyl)acetamide in acetone under reflux with K₂CO₃ as a base (yield: 54–86%) .

- Step 2 : Ultrasound-assisted synthesis can reduce reaction time (e.g., from 8 hours to 2–3 hours) compared to conventional heating, though yields may vary depending on substituents . Key factors include solvent choice (e.g., ethanol for recrystallization) and stoichiometric control of reagents to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- IR spectroscopy : Detects functional groups (e.g., C=O at ~1670–1680 cm⁻¹, N-H at ~3240–3300 cm⁻¹) .

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm for bromophenyl/nitrophenyl groups) and aliphatic CH₂/CH₃ signals (e.g., δ 2.57 ppm for COCH₃) .

- Melting point analysis : Provides purity validation (e.g., 206–208°C for structurally similar acetamide derivatives) .

Q. What solvent systems are optimal for crystallization and purity enhancement?

Ethanol and dioxane are commonly used for recrystallization, yielding high-purity crystals (>95%) with defined melting points . Mixed solvents (e.g., ethanol-water) may improve crystal lattice formation for X-ray diffraction studies .

Advanced Research Questions

Q. How can conflicting data in biological activity assays (e.g., antiproliferative vs. antimicrobial) be systematically resolved?

- Dose-response validation : Ensure assays use standardized concentrations (e.g., 10–100 µM) and controls (e.g., doxorubicin for cytotoxicity) .

- Mechanistic studies : Pair in vitro assays (e.g., MTT for cytotoxicity) with molecular docking to identify target interactions (e.g., MMP-9 or LOX binding) .

- Structural analogs : Compare activities of derivatives (e.g., 4-chlorophenyl vs. 4-bromophenyl substituents) to isolate pharmacophore contributions .

Q. What computational strategies predict the blood-brain barrier (BBB) permeability or metabolic stability of this compound?

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to estimate reactivity and solubility .

- Free Energy Perturbation (FEP) : Guides optimization of substituents (e.g., cyclohexylmethyl groups) to enhance BBB penetration .

- Molecular dynamics (MD) : Simulates interactions with lipid bilayers or cytochrome P450 enzymes to predict metabolic pathways .

Q. How do structural modifications of the 1,3,4-oxadiazole core influence bioactivity?

- Electron-withdrawing groups (e.g., -NO₂, -Br): Enhance antiproliferative activity by increasing electrophilicity and DNA intercalation potential .

- Thioether linkage : Improves membrane permeability compared to oxygen analogs, as evidenced by logP calculations .

- Nitrophenyl vs. acetylphenyl substituents : The 2-nitrophenyl group in this compound shows higher LOX inhibition (IC₅₀ ~12 µM) than acetylated derivatives .

Q. What methodologies validate the compound’s stability under physiological conditions?

- pH-dependent degradation studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to ensure suitability for long-term storage .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.